4,4'-(Ethane-1,2-diylbis(oxy))dianiline
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Overview
Description
4,4’-(Ethane-1,2-diylbis(oxy))dianiline, also known as 1,2-bis(4-aminophenoxy)ethane, is an organic compound with the molecular formula C14H16N2O2. This compound is characterized by the presence of two amino groups attached to phenoxy groups, which are connected by an ethane-1,2-diyl bridge. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline typically involves the reaction of 4-nitrophenol with ethylene glycol in the presence of a base to form 4,4’-(ethane-1,2-diylbis(oxy))dinitrobenzene. This intermediate is then reduced using hydrogen gas and a catalyst such as palladium on carbon to yield the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,2-diylbis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 4,4’-(Ethane-1,2-diylbis(oxy))dinitrobenzene.
Reduction: 4,4’-(Ethane-1,2-diylbis(oxy))dianiline.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-(Ethane-1,2-diylbis(oxy))dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of high-performance materials such as epoxy resins and polyimides.
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The amino groups can form hydrogen bonds with other molecules, while the phenoxy groups can participate in π-π interactions. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-aminophenoxy)ethane: Similar structure but with different substituents on the phenoxy groups.
4,4’-Diaminodiphenyl ether: Lacks the ethane-1,2-diyl bridge, resulting in different chemical properties.
4,4’-Methylenedianiline: Contains a methylene bridge instead of an ethane-1,2-diyl bridge.
Uniqueness
4,4’-(Ethane-1,2-diylbis(oxy))dianiline is unique due to its ethane-1,2-diyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for greater flexibility and reactivity compared to similar compounds, making it valuable in various applications .
Properties
IUPAC Name |
4-[2-(4-aminophenoxy)ethoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFKOSSEXYTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870473 |
Source
|
Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-10-4 |
Source
|
Record name | 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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